3-[3-(Propan-2-yloxy)phenyl]propan-1-ol

Catalog No.
S3396989
CAS No.
169893-78-1
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(Propan-2-yloxy)phenyl]propan-1-ol

CAS Number

169893-78-1

Product Name

3-[3-(Propan-2-yloxy)phenyl]propan-1-ol

IUPAC Name

3-(3-propan-2-yloxyphenyl)propan-1-ol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10,13H,4,6,8H2,1-2H3

InChI Key

QCGFKTSLTVGSOX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)CCCO

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCCO

The exact mass of the compound 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol is 194.130679813 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-[3-(Propan-2-yloxy)phenyl]propan-1-ol, also known as ICI-118,551, is a beta-adrenergic blocker that has garnered attention for its potential applications in treating hypertension and other cardiovascular diseases. This compound is characterized by its unique structure, which includes a propan-2-yloxy group attached to a phenyl ring, contributing to its biological activity. Its molecular formula is C15H23NO2, with a molecular weight of 249.35 g/mol, and it appears as a white to off-white crystalline powder with a melting point of 157-160°C and limited solubility in water (0.8 mg/mL) .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring can participate in nucleophilic substitution reactions, where nucleophiles such as alkyl halides react under basic conditions .

This compound functions primarily as a selective beta-adrenergic blocker, which means it can inhibit the action of catecholamines on beta receptors. It has been shown to possess little to no intrinsic sympathomimetic activity, making it effective in managing conditions related to the cardiovascular system such as hypertension. Its mechanism of action involves binding to beta receptors, thus modulating various biochemical pathways and influencing heart rate and blood pressure .

The synthesis of 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol typically involves the following steps:

  • Formation of Intermediate: The reaction begins with the halogenation of 3-bromopropiophenone followed by its reaction with isopropyl alcohol in the presence of sodium hydride and a phase transfer catalyst.
  • Reduction: The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product.
  • Characterization: Techniques such as ^1H NMR, ^13C NMR, infrared spectroscopy, and mass spectrometry are employed for characterization .

3-[3-(Propan-2-yloxy)phenyl]propan-1-ol has several applications:

  • Pharmaceutical Development: As a beta-blocker, it is utilized in developing medications for cardiovascular diseases.
  • Research Tool: It serves as a valuable tool in scientific experiments focused on beta-adrenergic signaling pathways and receptor binding studies.
  • Chemical Intermediate: It is used in synthesizing more complex organic molecules due to its unique structural features .

Research has shown that 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol interacts specifically with beta receptors, leading to significant modulation of cardiac activity. Studies have indicated its potential in inhibiting certain enzymes involved in cardiovascular pathways, which may provide insights into new therapeutic approaches for heart-related conditions .

Several compounds share structural similarities with 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-olContains an amino groupLacks the isopropyl group on the phenyl ring
3-Amino-1-propanolSimple structure without aromatic ringsLacks both phenyl and isopropyl groups
1-Amino-2-propanolContains an amino group but different substitution patternLacks the phenyl ring
3-(4-Methoxyphenyl)propan-1-olContains methoxy group instead of propan-2-yloxyDifferent functional group affecting biological activity

The uniqueness of 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol lies in its chiral nature and the presence of both an amino group and a hydroxyl group on a phenyl-substituted carbon chain. This structural complexity enhances its versatility in

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-19-2023

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